

Synthesis of 2-Bromo-5-nitroanisole from 2-bromoanisole: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-nitroanisole

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This in-depth technical guide provides a comprehensive overview of the synthesis of **2-Bromo-5-nitroanisole**, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The synthesis involves the electrophilic aromatic substitution reaction of 2-bromoanisole, specifically nitration, to introduce a nitro group onto the aromatic ring. This guide details the experimental protocol, presents key quantitative data, and illustrates the experimental workflow.

Introduction

2-Bromo-5-nitroanisole is a key building block in the synthesis of various complex organic molecules. Its structure, featuring a bromo, a methoxy, and a nitro group on a benzene ring, offers multiple points for further functionalization. The regioselective introduction of the nitro group at the 5-position is governed by the directing effects of the existing bromo and methoxy substituents. The methoxy group is a strong activating group and is ortho, para-directing, while the bromo group is a deactivating group but is also ortho, para-directing. The position of nitration is a result of the interplay of these electronic effects.

Reaction Scheme

The synthesis of **2-Bromo-5-nitroanisole** from 2-bromoanisole proceeds via an electrophilic aromatic nitration reaction. A mixture of concentrated nitric acid and concentrated sulfuric acid is typically employed to generate the nitronium ion (NO_2^+), which is the active electrophile.

Overall Reaction:

2-Bromoanisole **2-Bromo-5-nitroanisole**

Experimental Protocol

This protocol is a representative procedure for the synthesis of **2-Bromo-5-nitroanisole**.

Materials:

- 2-Bromoanisole (C_7H_7BrO)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Ice
- Dichloromethane (CH_2Cl_2)
- Saturated Sodium Bicarbonate Solution ($NaHCO_3$)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Ethanol (for recrystallization)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Beakers

- Büchner funnel and filter flask
- Rotary evaporator
- Melting point apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, add 2-bromoanisole. Cool the flask in an ice bath to 0-5 °C.
- **Preparation of Nitrating Mixture:** In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.
- **Nitration:** Slowly add the cold nitrating mixture dropwise to the stirred 2-bromoanisole solution over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0-10 °C.
- **Reaction Monitoring:** After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Washing:** Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

- Purification: Purify the crude **2-Bromo-5-nitroanisole** by recrystallization from ethanol to yield a pale yellow solid.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Data Presentation

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physical and Chemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)	Boiling Point (°C)
2-Bromoanisole	C ₇ H ₇ BrO	187.03	Colorless to light yellow liquid	2-3	210
2-Bromo-5-nitroanisole	C ₇ H ₆ BrNO ₃	232.03	Pale yellow crystalline solid	104-106	-

Table 2: Spectroscopic Data for **2-Bromo-5-nitroanisole**

Technique	Data
¹ H NMR	δ (ppm): 8.05 (d, 1H), 7.85 (dd, 1H), 7.15 (d, 1H), 3.95 (s, 3H)
¹³ C NMR	δ (ppm): 162.5, 148.0, 128.5, 125.0, 115.0, 112.0, 57.0
IR (cm ⁻¹)	1520 (asymmetric NO ₂ stretch), 1345 (symmetric NO ₂ stretch), 1250 (C-O stretch), 1020 (C-O stretch), 810 (C-H out-of-plane bend)
Mass Spec (m/z)	231, 233 (M ⁺ , M ⁺ +2, bromine isotopes)

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **2-Bromo-5-nitroanisole**.

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